1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine
Description
Properties
IUPAC Name |
1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-23(2,3)22-25-24-20-7-8-21(26-29(20)22)28-14-18(15-28)27(4)11-9-16-5-6-19-17(13-16)10-12-30-19/h5-8,13,18H,9-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPARYVDRMYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CCC4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine (CAS No. 2310123-34-1) represents a novel class of bioactive molecules derived from the triazolo-pyridazine scaffold. This compound has garnered interest due to its potential pharmacological properties, particularly in oncology and inflammation.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 384.49 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 384.49 g/mol |
| Solubility | Very soluble |
| Log P (octanol-water partition) | 0.86 |
| Bioavailability Score | 0.55 |
| BBB Permeant | Yes |
Biological Activity
Research indicates that compounds containing the 1,2,4-triazole and pyridazine moieties exhibit a range of biological activities including:
-
Anticancer Activity :
- A study demonstrated that derivatives of triazolo[4,3-b]pyridazines exhibited moderate to potent antiproliferative activity against various cancer cell lines such as A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma). For instance, certain derivatives showed IC50 values as low as 0.008 μM against A549 cells, indicating strong potential for development as anticancer agents .
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory properties, typical of many triazole derivatives. The mechanism often involves inhibition of inflammatory pathways mediated by cytokines and other mediators.
-
Antimicrobial Activity :
- Triazole compounds have been noted for their antimicrobial properties against both bacterial and fungal strains. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole derivatives:
- Study on Antiproliferative Activity : In a comparative analysis, various triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. The most effective compound exhibited an IC50 comparable to established chemotherapeutics .
- Mechanistic Insights : Tubulin polymerization assays indicated that certain triazolo derivatives inhibit tubulin assembly, a critical action for disrupting cancer cell division . This mechanism aligns with the action of known anticancer agents like combretastatin A-4.
Comparison with Similar Compounds
Table 2: Bioactivity Clusters
| Cluster Group | Shared Features | Example Targets | Bioactivity Trend |
|---|---|---|---|
| 1 | Triazolo-pyridazine core + tert-butyl | Kinases, ATP-binding proteins | High inhibition at nM IC50 |
| 2 | Azetidine-amine + aromatic substituents | GPCRs, transporters | Moderate to low activity |
Analytical Comparisons: NMR and MS/MS
NMR chemical shift analysis reveals regions sensitive to structural modifications. For example:
- Region A (positions 39–44) : Shifts in this region (Figure 6, ) in analogs correlate with altered hydrogen bonding due to substituents on the azetidine ring.
- MS/MS-based molecular networking using cosine scores (0–1 scale) identifies analogs with similar fragmentation patterns. A cosine score >0.7 indicates high structural relatedness .
Pharmacokinetic and Pharmacodynamic Insights
Compounds with ~70% structural similarity (e.g., aglaithioduline vs. SAHA ) often exhibit comparable ADMET profiles. Key considerations for the target compound include:
- Lipophilicity : The tert-butyl group may improve membrane permeability but reduce aqueous solubility.
- Metabolic stability : The dihydrobenzofuran moiety could enhance resistance to CYP450 oxidation compared to simpler aryl groups .
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolopyridazine core in this compound?
The triazolopyridazine core can be synthesized via cyclization reactions using intermediates such as amine-monohydrochloride salts (e.g., intermediate 32a in ). Key steps include coupling reactions with reagents like HATU or ethanesulfonyl chloride in solvents such as ethanol, often with bases like DIPEA or pyridine . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to improve yields, as described in studies on analogous triazolopyridazine derivatives .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to verify substituent positions on the triazolopyridazine and azetidine rings . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% recommended for biological assays). X-ray crystallography, as applied in BRD4 inhibitor studies, can resolve stereochemical ambiguities .
Q. How should researchers design initial biological assays to evaluate this compound's activity?
Begin with biochemical assays (e.g., fluorescence polarization or AlphaScreen) to measure binding affinity to target bromodomains like BRD4 . Follow with cell-based assays (e.g., c-Myc downregulation in cancer cell lines) to assess cellular permeability and functional activity. Use positive controls (e.g., JQ1 for BRD4) and validate results with dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bromodomain inhibitory activity of this compound?
SAR studies should focus on modifying substituents at the triazolopyridazine C3 position (e.g., tert-butyl groups) and the azetidine N-substituent (e.g., benzofuran-ethyl groups). Bivalent binding motifs, as seen in AZD5153, enhance potency by engaging multiple bromodomains . Use crystallography (e.g., BRD4 co-crystal structures) to guide rational design, prioritizing hydrophobic interactions and hydrogen bonding .
Q. What strategies address discrepancies between biochemical and cellular potency data?
Discrepancies may arise from poor cellular permeability or off-target effects. Mitigate by:
Q. How can in vivo efficacy be evaluated for this compound in preclinical models?
Use xenograft models (e.g., human leukemia or solid tumors) to assess tumor growth inhibition. Administer the compound intravenously or orally, monitoring plasma exposure (AUC) and tumor pharmacodynamics (e.g., c-Myc suppression). Compare to benchmark inhibitors (e.g., AZD5153) and include PK/PD modeling to correlate dose, exposure, and efficacy .
Q. What experimental approaches resolve synthetic challenges in scaling up this compound?
Adopt flow chemistry techniques to optimize exothermic or air-sensitive steps (e.g., cyclizations). Use Design of Experiments (DoE) to statistically refine reaction parameters (temperature, stoichiometry) and minimize impurities. For chiral centers, employ asymmetric catalysis (e.g., palladium-catalyzed aminations) or chiral resolution methods .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between in vitro binding affinity and in vivo efficacy?
Conflicting data may stem from differential protein binding or tissue distribution. Address by:
- Measuring plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability.
- Performing tissue biodistribution studies using radiolabeled analogs.
- Validating target engagement in vivo via immunohistochemistry or PET imaging .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
